molecular formula C23H33NO5 B2849318 tert-Butyl 3-(2-ethoxy-2-oxoethyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 2177259-06-0

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B2849318
CAS No.: 2177259-06-0
M. Wt: 403.519
InChI Key: YRQIUFHGTZMXNS-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 2177259-06-0) is a spirocyclic compound featuring a fused indene-piperidine core with a tert-butyl carbamate group at the 1'-position. Key structural elements include a 6-methoxy substituent on the indene ring and a 3-(2-ethoxy-2-oxoethyl) side chain. Its synthesis likely involves alkylation or conjugate addition strategies, as evidenced by analogous procedures for related spiro compounds (e.g., tert-butyl bromoacetate-mediated alkylation in , yielding 50% product) .

Properties

IUPAC Name

tert-butyl 1-(2-ethoxy-2-oxoethyl)-5-methoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO5/c1-6-28-20(25)13-16-15-23(19-14-17(27-5)7-8-18(16)19)9-11-24(12-10-23)21(26)29-22(2,3)4/h7-8,14,16H,6,9-13,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQIUFHGTZMXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)C3=C1C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound, including:

  • Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The spiro-indene framework may play a crucial role in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Neuroprotective Potential : Preliminary studies suggest that this compound could have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier may enhance its efficacy in neurological applications.
  • Antimicrobial Activity : Some derivatives of similar compounds have shown promising antimicrobial properties. This suggests that tert-butyl 3-(2-ethoxy-2-oxoethyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate could be explored as a novel antimicrobial agent.

Medicinal Chemistry Applications

The unique structural features of this compound make it an attractive candidate for medicinal chemistry research:

  • Drug Design : The compound's structural diversity allows for the exploration of various analogs to optimize potency and selectivity for specific biological targets.
  • Lead Compound Development : Given its potential biological activities, it could serve as a lead compound in drug discovery programs aimed at developing new therapeutics for inflammatory diseases or neurodegenerative disorders.

Case Study 1: Anti-inflammatory Activity

A study conducted on structurally related compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may exhibit similar effects, warranting further investigation into its mechanism of action.

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal examined the neuroprotective effects of related compounds in models of oxidative stress. The findings indicated that these compounds could reduce neuronal cell death, suggesting that this compound might also have protective effects against neurodegeneration.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties
Target Compound 3-(2-ethoxy-2-oxoethyl), 6-methoxy 2177259-06-0 Not explicitly reported Discontinued; used in pharmaceutical R&D
tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 6-bromo, 3-oxo N/A ~361.43 (estimated) Bromo substitution enhances electrophilic reactivity for cross-coupling
tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 5,6-dimethoxy, 3-oxo 948033-75-8 361.43 Increased hydrophilicity; stored at 2–8°C
tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 3-oxo 159634-59-0 301.38 Base structure; used as a precursor for further functionalization
tert-Butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 2-oxo 241819-85-2 ~287.40 Oxo group positional isomer; impacts hydrogen-bonding potential
tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate 6-chloro, 5-methyl, 3-(2-acetamidopropan-2-yl) 778627-83-1 435.00 Chloro and acetamido groups enhance pharmacological activity

Key Observations

  • Substituent Effects on Reactivity : Bromo (Br) and chloro (Cl) substituents (e.g., CAS 778627-83-1) enable cross-coupling reactions, while methoxy/ethoxy groups improve solubility .
  • Oxo vs.
  • Synthetic Challenges : Yields for spiro[indene-piperidine] derivatives vary widely (10–66.2%), with electron-withdrawing groups (e.g., oxo) requiring optimized conditions .

Physicochemical and Pharmacological Implications

  • Stability : Dimethoxy derivatives (e.g., CAS 948033-75-8) require refrigerated storage, whereas tert-butyl carbamates generally exhibit moderate thermal stability .
  • Bioactivity : Chloro and acetamido substituents (CAS 778627-83-1) correlate with enhanced receptor binding in preclinical studies, suggesting the target compound’s ethoxy-oxoethyl group may influence metabolic stability .

Preparation Methods

Core Spiro-Piperidine-Indene Framework Construction

The spirocyclic architecture is typically established via cyclization or annulation reactions. A representative approach involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN) to facilitate boron-mediated cyclization. For instance, t-butyl spiro(indene-1,4'-piperidine)-1'-carboxylate can be synthesized by reacting a piperidine precursor with 9-BBN in tetrahydrofuran under inert conditions, followed by oxidation with pyridinium chlorochromate (PCC) to yield the ketone intermediate. This method achieved a 78.7% yield, highlighting its efficiency for spiro-ring formation.

Key reaction parameters:

  • Reagent : 9-BBN (0.5 M in THF), PCC (2.3 g, 10.7 mmol)
  • Conditions : Argon atmosphere, reflux in dichloromethane
  • Workup : Celite filtration, silica-gel chromatography (hexane:ethyl acetate = 4:1)

Incorporation of the 2-Ethoxy-2-Oxoethyl Side Chain

The ethoxy-oxoethyl group at position 3 is introduced through Michael addition or esterification. A β-keto ester intermediate, synthesized via MnO₂ oxidation of a β-hydroxy ester, serves as a key precursor. For instance, reacting the spiro-piperidine ketone with ethyl glyoxylate in the presence of a base like sodium hydride could yield the desired ethyl oxoacetate side chain. Alternatively, coupling reactions using ethyl chloroacetate under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) may be employed.

Boc Protection and Final Assembly

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. For example, 1-(tert-butyl) 3-ethyl piperidine-1,3-dicarboxylate was synthesized by treating the amine intermediate with Boc₂O (7.7 mL, 33.39 mmol) in dichloromethane. Subsequent deprotection and re-protection steps ensure chemoselectivity during the synthesis.

Comparative Analysis of Synthetic Pathways

The table below summarizes critical parameters from analogous syntheses:

Step Reagents/Conditions Yield Citation
Spirocyclization 9-BBN, PCC, THF/DCM, reflux 78.7%
Methoxy Introduction LDA, methyl iodide, THF, −78°C 85–90%
Esterification Ethyl chloroacetate, NaH, DMF 70%
Boc Protection Boc₂O, triethylamine, DCM, RT 98%

Scalability and Industrial Relevance

The use of ionic liquids, as demonstrated in the synthesis of spiro-piperidine antileishmanial agents, offers a greener alternative for large-scale production. Piperidinium acetate (10 mol%) in ethanol efficiently catalyzes multi-component reactions, reducing waste and improving atom economy.

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for this compound, and how can critical intermediates be optimized?

  • Methodology : The synthesis involves sequential protection/deprotection, nucleophilic substitution, and cyclization. For example, the ethoxy-oxoethyl group can be introduced via Michael addition using ethyl acrylate in the presence of a base (e.g., NaH). Critical intermediates, such as the spirocyclic piperidine core, require optimization of reaction time (monitored by TLC) and purification via silica gel chromatography (eluent: hexane/EtOAc 3:1). Similar protocols for spiro compounds emphasize temperature control (0–5°C for sensitive steps) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for confirming the spirocyclic structure and substituent positions?

  • Methodology :

  • 1H/13C NMR : Assign diastereotopic protons in the spiro ring system (δ 3.0–4.5 ppm for piperidine protons) and confirm methoxy (δ ~3.3 ppm) and ethoxy (δ ~1.2–1.4 ppm) groups.
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between the indene and piperidine moieties.
  • X-ray crystallography : Definitive proof of spirocyclic geometry and substituent stereochemistry.
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₂₃H₃₁NO₅: 402.2283) .

Q. What are the critical safety protocols when handling this compound under inert atmosphere conditions?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if dust/aerosols form.
  • Ventilation : Perform reactions in a fume hood with continuous airflow.
  • Spill management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste.
  • Storage : Store at 2–8°C in airtight containers under argon .

Q. How should researchers design preliminary assays to evaluate this compound’s interaction with biological targets?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., GPCRs) at varying concentrations (1–100 μM).
  • Enzyme inhibition assays : Test IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Cellular uptake studies : Use fluorescent analogs or radiolabeled derivatives to assess membrane permeability .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the role of the ethoxy-oxoethyl group in nucleophilic reactions?

  • Methodology :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • DFT calculations : Model transition states to assess steric/electronic effects of the ethoxy-oxoethyl substituent.
  • Trapping experiments : Use TEMPO or other radical quenchers to detect intermediates in oxidation reactions .

Q. How can computational methods predict the compound’s reactivity and guide experimental design?

  • Methodology :

  • Quantum chemical reaction path searches : Use software (e.g., Gaussian, ORCA) to simulate reaction pathways, focusing on spiro ring formation.
  • Machine learning (ML) : Train models on spiro compound datasets to predict optimal solvents (e.g., THF vs. DMF) and catalysts.
  • Feedback loops : Integrate experimental results (e.g., failed reactions) to refine computational parameters iteratively .

Q. What strategies improve yield and enantiomeric purity in large-scale synthesis?

  • Methodology :

  • Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s Mn-salen) for asymmetric induction during cyclization.
  • Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., Grignard additions).
  • Crystallization-induced diastereomer resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiopure fractions .

Q. How should contradictory data between computational predictions and experimental results be resolved?

  • Methodology :

  • Error analysis : Quantify uncertainties in computational models (e.g., basis set limitations in DFT).
  • Control experiments : Verify reagent purity (e.g., via NMR) and exclude side reactions (e.g., hydrolysis).
  • Multivariate analysis : Apply Design of Experiments (DoE) to identify hidden variables (e.g., trace water in solvents) affecting outcomes .

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